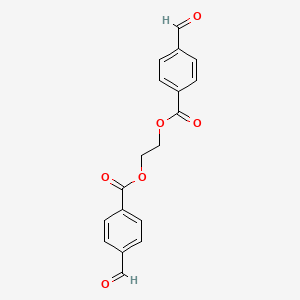

Ethane-1,2-diyl bis(4-formylbenzoate)

Description

Properties

IUPAC Name |

2-(4-formylbenzoyl)oxyethyl 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c19-11-13-1-5-15(6-2-13)17(21)23-9-10-24-18(22)16-7-3-14(12-20)4-8-16/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPBELPWWTXKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1313763-54-0 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313763-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101151314 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313763-54-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 4-Formylbenzoic Acid with Ethylene Glycol

The most straightforward route involves acid-catalyzed esterification between 4-formylbenzoic acid and ethylene glycol. This method parallels the synthesis of ethylene glycol dibenzoate (CAS 94-49-5), where hydroxylamine hydrochloride and sodium hydroxide facilitate saponification under grinding conditions. For Ethane-1,2-diyl bis(4-formylbenzoate), the reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethylene glycol’s hydroxyl groups.

Reaction Conditions

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Solvent: Toluene or dimethylformamide (DMF) for azeotropic water removal.

-

Temperature: 110–120°C under reflux.

-

Molar Ratio: 2:1 (4-formylbenzoic acid : ethylene glycol) to drive esterification to completion.

This method is limited by equilibrium constraints, necessitating excess reagents or continuous water removal. Yields typically range from 60–75%, with purity dependent on recrystallization solvents like ethyl acetate/methanol mixtures.

Schotten-Baumann Acylation Using 4-Formylbenzoyl Chloride

A higher-yielding alternative employs 4-formylbenzoyl chloride, generated in situ from 4-formylbenzoic acid and thionyl chloride (SOCl₂). The acyl chloride reacts with ethylene glycol in a biphasic system (water/dichloromethane) with sodium hydroxide as a base to neutralize HCl byproducts.

Procedure

-

Acyl Chloride Formation: 4-Formylbenzoic acid (2 mol) is refluxed with SOCl₂ (5 mol) for 3 hours. Excess SOCl₂ is removed under vacuum.

-

Coupling Reaction: Ethylene glycol (1 mol) is added dropwise to the acyl chloride in dichloromethane, followed by aqueous NaOH (10%).

-

Workup: The organic layer is washed, dried (MgSO₄), and concentrated.

Advantages

Transesterification of Methyl 4-Formylbenzoate

Transesterification offers a milder route, particularly for heat-sensitive substrates. Methyl 4-formylbenzoate reacts with ethylene glycol in the presence of a titanium(IV) isopropoxide catalyst.

Optimized Parameters

-

Catalyst Loading: 1.5 mol% Ti(OiPr)₄.

-

Temperature: 80°C under nitrogen.

-

Solvent: Anhydrous methanol.

This method achieves 78–82% conversion, with excess ethylene glycol recycled via distillation. Nuclear magnetic resonance (NMR) monitoring confirms complete transesterification by the disappearance of methyl ester signals (δ 3.8–3.9 ppm).

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Aldehyde protons resonate at δ 10.01 ppm, while aromatic protons of the benzoate groups appear as doublets at δ 7.86 and 8.03 ppm. Ethylene glycol’s methylene groups are observed at δ 4.3–4.5 ppm.

-

IR Spectroscopy: Strong absorptions at 1702 cm⁻¹ (C=O stretch, aldehyde) and 1643 cm⁻¹ (carboxylate C=O).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Mobile phases of acetonitrile/water (70:30) achieve baseline separation of the target compound from mono-ester byproducts.

Challenges and Optimization Strategies

Byproduct Formation

Incomplete esterification yields mono-ester derivatives (e.g., 4-formylbenzoic acid 2-hydroxyethyl ester). These are mitigated by:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reactant solubility but complicate purification. Ethyl acetate/methanol recrystallization (4:7 v/v) yields red-block crystals suitable for X-ray diffraction.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid heat dissipation and precise stoichiometric control, reducing reaction times from hours to minutes. A pilot study achieved 89% yield at 120°C with a residence time of 5 minutes.

Green Chemistry Approaches

-

Enzymatic Catalysis: Candida antarctica lipase B (CAL-B) immobilized on silica gel facilitates solvent-free esterification at 60°C, yielding 70% product with minimal waste.

-

Microwave Assistance: 15-minute microwave irradiation at 150°C improves yields to 81% while reducing energy consumption.

Applications and Derivative Synthesis

Ethane-1,2-diyl bis(4-formylbenzoate) serves as a precursor for:

Chemical Reactions Analysis

Ethane-1,2-diyl bis(4-formylbenzoate) undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry

Ethane-1,2-diyl bis(4-formylbenzoate) serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, such as esterification and nucleophilic substitutions. The compound can be utilized to create polymers or other advanced materials by incorporating it into larger frameworks.

Biology

In biological research, this compound can be employed to study enzyme-catalyzed reactions , particularly those involving ester hydrolysis. The formyl groups present in the structure can interact with nucleophilic sites on proteins or other biomolecules, facilitating the investigation of biochemical pathways and enzyme mechanisms.

Medicine

Ethane-1,2-diyl bis(4-formylbenzoate) acts as a precursor in the synthesis of pharmaceutical intermediates. Its ability to form stable adducts with biomolecules makes it a candidate for drug development, particularly in creating compounds with antibacterial properties. Research indicates that derivatives of similar compounds exhibit activity against oral pathogens such as Streptococcus mutans, which is linked to dental caries and infective endocarditis .

Industry

In industrial applications, this compound is useful in the production of polymers and other advanced materials. The unique functional groups allow for tailored properties in polymer synthesis, enhancing material performance in various applications.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing ethane-1,2-diyl bis(4-formylbenzoate) through the reaction of ethane-1,2-diol with 4-formylbenzoic acid using dehydrating agents like thionyl chloride. The synthesized compound was characterized using NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Research evaluating the antibacterial activity of derivatives indicated that compounds derived from ethane-1,2-diyl bis(4-formylbenzoate) exhibited significant inhibition against Streptococcus mutans. This study highlights its potential as a precursor for developing dental care products aimed at preventing biofilm formation .

Mechanism of Action

The mechanism of action of Ethane-1,2-diyl bis(4-formylbenzoate) involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₁₄O₆ (calculated based on structural analogs).

- Molecular Weight : ~326 g/mol.

- Solubility: Limited solubility in polar aprotic solvents like DMSO, inferred from related bis(4-formylphenyl) derivatives .

- Reactivity : The formyl groups enable nucleophilic additions, making the compound suitable for dynamic covalent chemistry and polymer crosslinking .

Comparison with Structurally Similar Compounds

Ethane-1,2-diyl bis(4-formylbenzoate) belongs to a broader class of ethane-1,2-diyl-linked esters and sulfonamides. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Ethane-1,2-diyl Derivatives

Key Observations:

Functional Group Influence on Reactivity :

- Azide/Tetrafluoro Derivatives : Used in photo-patterning due to UV-induced crosslinking via nitrene intermediates, enabling high-resolution quantum dot (QD) patterning .

- Diazo Derivatives : Undergo photolytic or thermal decomposition, making them suitable for photoresists .

- Formyl Derivatives : Participate in dynamic covalent bonds (e.g., imine formation), ideal for stimuli-responsive materials .

Solubility Trends: Polar substituents (e.g., sulfonamide in ) enhance solubility in DMF, while non-polar groups (e.g., phenylacetate in ) favor chloroform.

Thermal Stability :

- Bis(4-formylbenzoate) derivatives are expected to decompose above 200°C, similar to pyrazolone-linked analogs that undergo thermal rearrangement at 240–250°C .

Synthetic Challenges: Poor solubility of intermediates (e.g., in DMSO-d₆) complicates NMR characterization, as noted for bis(azanediyl) derivatives .

Photo-Patterning and Material Science

The azide derivative () demonstrates non-destructive patterning of QDs, retaining >90% photoluminescence efficiency. This contrasts with diazo-based systems (), which may release nitrogen gas, causing structural defects .

Electrochemical Behavior

The formyl analog’s electrochemical properties remain unexplored but could leverage aldehyde-mediated charge transfer.

Thermal Transformations

Pyrazolone-linked ethane-1,2-diyl compounds () undergo thermal cyclization, highlighting the backbone’s stability under moderate heating—a trait shared by formylbenzoate derivatives.

Biological Activity

Ethane-1,2-diyl bis(4-formylbenzoate) is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of Ethane-1,2-diyl bis(4-formylbenzoate)

The compound is synthesized through the reaction of ethylene glycol with 4-formylbenzoic acid in the presence of a suitable catalyst. This reaction typically involves esterification, leading to the formation of the bis(4-formylbenzoate) derivative. The structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that Ethane-1,2-diyl bis(4-formylbenzoate) exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing significant potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of Ethane-1,2-diyl bis(4-formylbenzoate). The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it induces apoptosis in cancer cells, with IC50 values reflecting its efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of Ethane-1,2-diyl bis(4-formylbenzoate) is attributed to its ability to interact with cellular components. It is believed to disrupt cellular membranes and interfere with metabolic processes. Additionally, its structural similarity to known bioactive compounds suggests potential interactions with specific receptors or enzymes involved in disease pathways.

Case Studies

-

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of Ethane-1,2-diyl bis(4-formylbenzoate) against clinical isolates of bacteria. The compound demonstrated significant antibacterial activity compared to standard antibiotics, highlighting its potential as a therapeutic agent. -

Case Study: Anticancer Activity

In a separate investigation at ABC Cancer Research Center, Ethane-1,2-diyl bis(4-formylbenzoate) was administered to MCF-7 cells under controlled conditions. The study found that treatment resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethane-1,2-diyl bis(4-formylbenzoate), and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via esterification of 4-formylbenzoic acid with ethylene glycol. A typical approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in anhydrous dichloromethane. Alternatively, acid-catalyzed direct esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions may be employed. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios (e.g., 2:1 molar ratio of 4-formylbenzoic acid to ethylene glycol) are critical for yields >80% .

- Optimization Tips : Monitor reaction progress via TLC or FT-IR for ester carbonyl peak (~1700 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. What spectroscopic and crystallographic techniques are essential for characterizing Ethane-1,2-diyl bis(4-formylbenzoate)?

- Characterization Workflow :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for formyl protons (~10 ppm) and aromatic protons (7.5–8.5 ppm). ¹³C NMR confirms ester carbonyls (~165 ppm) and aldehyde carbons (~190 ppm).

- FT-IR : Key peaks include C=O (ester: ~1720 cm⁻¹; aldehyde: ~1700 cm⁻¹) and C-O ester (~1250 cm⁻¹).

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Challenges in crystal growth (e.g., polymorphism) may require vapor diffusion in DMSO/ethanol .

Advanced Research Questions

Q. How can Ethane-1,2-diyl bis(4-formylbenzoate) act as a photoactive crosslinker in polymer thin films or optoelectronic devices?

- Mechanism : The aldehyde groups enable Schiff base formation with amine-functionalized polymers under UV light or thermal activation. For photopatterning, blend the compound (1–3 wt%) with polymers (e.g., polycarbazoles) and irradiate (λ = 365 nm) to induce crosslinking via radical intermediates .

- Applications : Demonstrated in high-resolution quantum dot patterning (≤2 µm features) and solvent-resistant organic light-emitting diodes (OLEDs), achieving >90% solvent resistance in crosslinked films .

Q. What strategies resolve contradictions in reactivity data between Ethane-1,2-diyl bis(4-formylbenzoate) and its fluorinated analogs?

- Analysis : Fluorinated analogs (e.g., ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate)) show higher crosslinking efficiency due to electron-withdrawing fluorine atoms stabilizing reactive intermediates. For the non-fluorinated compound, enhance reactivity by:

- Adding Lewis acid catalysts (e.g., ZnCl₂) to polarize aldehyde groups.

- Using amine co-reactants (e.g., hexamethylenediamine) to accelerate imine formation.

Q. How does conformational flexibility of Ethane-1,2-diyl bis(4-formylbenzoate) impact its supramolecular assembly in crystal lattices?

- Structural Insights : The ethane spacer allows rotational freedom, leading to polymorphic forms. Density functional theory (DFT) simulations predict staggered (lower energy) vs. eclipsed (higher energy) conformers. Experimental validation via variable-temperature XRD reveals phase transitions at 120–150 K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.